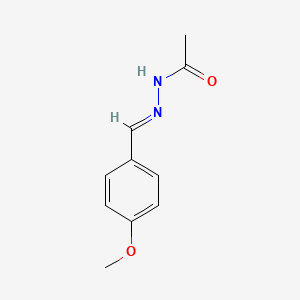

N'-(4-Methoxybenzylidene)acetohydrazide

Description

Structure

3D Structure

Properties

CAS No. |

59670-27-8 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C10H12N2O2/c1-8(13)12-11-7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)/b11-7+ |

InChI Key |

BYSJEFITJBIEOK-YRNVUSSQSA-N |

Isomeric SMILES |

CC(=O)N/N=C/C1=CC=C(C=C1)OC |

Canonical SMILES |

CC(=O)NN=CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N 4 Methoxybenzylidene Acetohydrazide

Conventional and Green Synthesis Protocols for N'-(4-Methoxybenzylidene)acetohydrazide

The formation of the characteristic azomethine group (–N=CH–) in this compound is typically achieved through the condensation of acetohydrazide with 4-methoxybenzaldehyde (B44291). This reaction has been accomplished through various protocols, each with distinct advantages and applications.

Condensation Reactions in this compound Synthesis

The most common and conventional method for synthesizing this compound and its derivatives is the acid-catalyzed condensation reaction between a hydrazide and an aldehyde or ketone. wikipedia.org Typically, this involves refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govnih.gov The addition of a catalytic amount of acid, like glacial acetic acid, facilitates the dehydration process, driving the reaction towards the formation of the hydrazone. nih.gov For instance, the synthesis of (E)-N′-(4-Methoxybenzylidene)-2-m-tolylacetohydrazide was achieved by stirring 2-m-tolylacetohydrazide with 4-methoxybenzaldehyde in ethanol at room temperature, resulting in a 94% yield. researchgate.net Similarly, a series of N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives were prepared by refluxing 4-(t-Bu)benzohydrazide with various substituted aromatic aldehydes in methanol with a catalytic amount of acetic acid. nih.gov

The reaction progress is often monitored using thin-layer chromatography (TLC). Upon completion, the product typically precipitates from the reaction mixture upon cooling or after pouring into ice water, and can then be purified by filtration and recrystallization from an appropriate solvent. nih.gov

Microwave-Assisted Synthetic Approaches in this compound Production

To enhance reaction rates and improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the production of hydrazone derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a significant reduction in reaction times compared to conventional heating methods. rsc.org For example, the synthesis of N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide and N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide was successfully carried out using microwave irradiation, which not only shortened the reaction time to minutes but also proceeded without the need for a toxic solvent. tandfonline.com

In another study, a series of (Z)-N-(4-(4-(substituted-benzylidene)-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)phenyl)acetamide derivatives were synthesized using microwave irradiation, with the total heating time being only a few minutes. researchgate.net The use of microwave assistance has been shown to be superior to traditional heating, offering advantages such as higher product yields, cleaner reactions, and lower energy consumption. rsc.org

Eco-Friendly Synthesis Protocols for this compound Derivatives

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for hydrazone derivatives. These protocols often focus on the use of non-toxic solvents, solvent-free conditions, or the use of reusable catalysts. One such approach involves performing the condensation reaction in water or aqueous ethanol, which are considered greener alternatives to many organic solvents. jcsp.org.pk For instance, some azomethine compounds have been prepared using water as a solvent under microwave irradiation, completely avoiding the use of volatile organic solvents. nih.gov

Another green strategy is the use of organocatalysts, such as L-proline, which can be easily recovered and reused. L-proline has been effectively used in the synthesis of 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide derivatives, offering mild reaction conditions, high yields, and short reaction times. proquest.com Additionally, solvent-free microwave-assisted synthesis has been reported for N'-benzylidene salicylic (B10762653) acid hydrazides, where the reactants are mixed and irradiated without any solvent, leading to a rapid and efficient reaction. organic-chemistry.org

Design and Synthesis of this compound Analogues and Hybrid Compounds

The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a wide array of analogues. These modifications are typically aimed at modulating the compound's physicochemical properties and biological activity. The two primary sites for derivatization are the benzylidene moiety and the acetohydrazide backbone.

Structural Modifications on the Benzylidene Moiety

The benzylidene ring of this compound is a common target for structural variation. By introducing different substituents onto this aromatic ring, researchers can systematically alter the electronic and steric characteristics of the molecule. A wide range of substituted benzaldehydes have been used in condensation reactions with various hydrazides to generate libraries of hydrazone derivatives.

For example, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized by condensing 3,4-dimethoxybenzohydrazide (B1302353) with a variety of aromatic aldehydes bearing different substituents. nih.govtandfonline.com These substitutions can range from simple electron-donating groups (e.g., hydroxyl, additional methoxy (B1213986) groups) to electron-withdrawing groups (e.g., nitro, halogen). tandfonline.comacs.org The synthesis of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide is a clear example of introducing electron-withdrawing groups onto the benzylidene ring. nih.gov The position of the substituent on the ring also plays a crucial role, as demonstrated by the synthesis of N'-(2-methoxybenzylidene)- and N'-(3-methoxybenzylidene)acetohydrazide analogues. researchgate.net

| Derivative Name | Modifying Aldehyde | Reference |

| N'-(2-Methoxybenzylidene)-4-hydroxybenzohydrazide | 2-Methoxybenzaldehyde | tandfonline.com |

| N'-(4-Nitrobenzylidene)-4-hydroxybenzohydrazide | 4-Nitrobenzaldehyde | tandfonline.com |

| (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide | 4-Chloro-3-nitrobenzaldehyde | nih.gov |

| N'-(3-hydroxy-4-methoxybenzylidene)-2-(4-methoxyanilino)acetohydrazide | 3-Hydroxy-4-methoxybenzaldehyde | sigmaaldrich.com |

| (E)-N′-(3,4-dimethoxybenzylidene)furan-2-carbohydrazide | 3,4-Dimethoxybenzaldehyde | manchester.ac.uk |

| N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide | 2,3-Dihydroxybenzaldehyde | sciencepublishinggroup.com |

Substitutions on the Acetohydrazide Backbone

The acetohydrazide portion of the molecule provides another avenue for structural diversification. The acetyl group can be replaced with other acyl groups, or further substitutions can be made on the nitrogen atoms. For instance, replacing the acetyl group with a benzenesulfonyl group leads to the formation of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. jcsp.org.pk

Furthermore, the synthesis of more complex hydrazides that are then condensed with 4-methoxybenzaldehyde allows for significant modifications to the backbone. An example is the synthesis of (E)-N′-(4-Methoxybenzylidene)-2-m-tolylacetohydrazide, where a tolyl group is incorporated into the acetohydrazide backbone. researchgate.net Other examples include the use of 4-hydroxybenzohydrazide, 4-(t-Bu)benzohydrazide, and 2-(1-naphthyloxy)acetohydrazide (B1270327) to create a variety of N'-(4-methoxybenzylidene) hydrazone derivatives. nih.govnih.govuni.lumdpi.com More complex heterocyclic systems can also be attached to the acetohydrazide backbone, as seen in the synthesis of N-substituted benzyliden-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives. proquest.com

| Derivative Name | Modified Hydrazide | Reference |

| N'-(4-methoxybenzylidene)benzenesulfonohydrazide | Benzenesulfonohydrazide | jcsp.org.pk |

| (E)-N′-(4-Methoxybenzylidene)-2-m-tolylacetohydrazide | 2-m-tolylacetohydrazide | researchgate.net |

| N'-(4-methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide | 2-(1-naphthyloxy)acetohydrazide | uni.lumdpi.com |

| N'-(4-methoxybenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | mdpi.com |

| N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide) | (E)-N′-benzylideneacetohydrazide and S8 | nih.gov |

| N-substituted benzyliden-2-(1H-benzotriazol-1-yl) acetohydrazide | 2-(1H-benzotriazol-1-yl) acetohydrazide | proquest.com |

Integration of Heterocyclic Systems into this compound Scaffolds

The molecular framework of this compound serves as a versatile and strategic platform for the synthesis of more complex molecules, particularly those incorporating various heterocyclic rings. The inherent reactivity of its hydrazone moiety (C=N-NH-C=O) allows for a range of chemical transformations, including cycloaddition and cyclocondensation reactions. These methodologies are pivotal for introducing pharmacologically significant heterocyclic systems such as triazoles, azetidinones, and thiazolidinones, thereby expanding the chemical space and potential applications of the parent compound.

Synthesis of Triazole Derivatives

One of the prominent modifications involves the attachment of a pre-formed heterocyclic ring to the acetohydrazide backbone. A key example is the synthesis of N′-(4-Methoxybenzylidene)-2-(1H-1,2,4-triazol-1-yl)acetohydrazide. This process involves a multi-step synthesis where the acetyl group of the parent structure is first functionalized with the triazole heterocycle before the final condensation step.

The synthesis begins with 1H-1,2,4-triazole, which is reacted with ethyl chloroacetate (B1199739) to produce ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. This intermediate then undergoes hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to yield 2-(1H-1,2,4-triazol-1-yl)acetohydrazide. The final step is the classical Schiff base condensation of this triazole-functionalized hydrazide with 4-methoxybenzaldehyde, which proceeds in an appropriate solvent like ethanol to yield the target molecule. researchgate.net The structure of the resulting compound has been unequivocally confirmed through IR, MS, 1H NMR, elemental analysis, and single-crystal X-ray diffraction. researchgate.net

| Reactants | Reagents/Conditions | Product | Reference |

| 1. 1H-1,2,4-triazole + Ethyl chloroacetate2. Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate + Hydrazine hydrate3. 2-(1H-1,2,4-triazol-1-yl)acetohydrazide + 4-Methoxybenzaldehyde | 1. K₂CO₃, Acetone, Reflux2. Ethanol, Reflux3. Ethanol, Reflux | N′-(4-Methoxybenzylidene)-2-(1H-1,2,4-triazol-1-yl)acetohydrazide | researchgate.net |

Synthesis via Cycloaddition at the Imine Bond: Azetidin-2-ones

The imine (C=N) double bond within the this compound structure is a prime site for cycloaddition reactions. The Staudinger [2+2] cycloaddition is a classic and efficient method for constructing the four-membered β-lactam (azetidin-2-one) ring, a core component of numerous antibiotic agents. jmchemsci.comnih.gov

In this reaction, this compound acts as the imine component. It is reacted with a ketene (B1206846), which is typically generated in situ from a suitable precursor like chloroacetyl chloride in the presence of a base such as triethylamine. jmchemsci.comuobabylon.edu.iq The reaction is generally carried out in an inert solvent like methylene (B1212753) chloride or ethanol at low temperatures to control reactivity. uobabylon.edu.iq The base deprotonates the α-carbon of chloroacetyl chloride, leading to the elimination of HCl and formation of the highly reactive ketene. This ketene then undergoes a concerted [2+2] cycloaddition with the imine bond of the hydrazone to furnish the corresponding 1-acetamido-3-chloro-4-(4-methoxyphenyl)azetidin-2-one derivative.

| Reactant | Reagents/Conditions | Product Core Structure | Reference |

| This compound | Chloroacetyl chloride, Triethylamine, Methylene Chloride, 0-5 °C to RT | 1-Acetamido-3-chloro-4-(4-methoxyphenyl)azetidin-2-one | jmchemsci.comuobabylon.edu.iq |

Synthesis via Cyclocondensation Reactions: Thiazolidin-4-ones

Another powerful strategy for heterocycle integration involves the cyclocondensation of functionalized hydrazone derivatives. This approach can be used to synthesize 4-thiazolidinone (B1220212) rings, which are prevalent in various biologically active compounds. The synthesis requires a multi-step pathway starting from the acetohydrazide precursor.

First, a reactive handle is installed on the acetyl group of acetohydrazide by reacting it with chloroacetyl chloride to form N'-(2-chloroacetyl)acetohydrazide. This intermediate is then condensed with 4-methoxybenzaldehyde to yield N'-(4-methoxybenzylidene)-2-chloroacetohydrazide. This chloro-functionalized Schiff base is the key precursor for the subsequent cyclocondensation.

The final ring-forming step involves reacting this precursor with a sulfur-containing nucleophile, typically ammonium (B1175870) thiocyanate (B1210189), in a solvent like ethanol under reflux. ekb.egmdpi.com The reaction proceeds via an initial nucleophilic substitution of the chloride by the thiocyanate ion, followed by an intramolecular cyclization where the imine nitrogen attacks the thiocyanate carbon. Subsequent tautomerization and hydrolysis during workup yield the 2-(acetylamino)-N-(4-methoxybenzylidene)-2-imino-thiazolidin-4-one derivative. mdpi.com

| Pathway | Reactants | Reagents/Conditions | Product Core Structure | Reference |

| Step 1 | Acetohydrazide + Chloroacetyl chloride | Inert solvent | N'-(2-chloroacetyl)acetohydrazide | - |

| Step 2 | N'-(2-chloroacetyl)acetohydrazide + 4-Methoxybenzaldehyde | Ethanol, Reflux | N'-(4-methoxybenzylidene)-2-chloroacetohydrazide | - |

| Step 3 | N'-(4-methoxybenzylidene)-2-chloroacetohydrazide + Ammonium thiocyanate | Ethanol, Reflux | 2-(Acetylamino)-N-(4-methoxybenzylidene)-2-iminothiazolidin-4-one | ekb.egmdpi.com |

This synthetic versatility underscores the value of this compound as a foundational scaffold for developing novel heterocyclic compounds.

Advanced Structural Elucidation and Spectroscopic Analysis of N 4 Methoxybenzylidene Acetohydrazide

Single-Crystal X-ray Diffraction Studies for Molecular Conformation and Crystal Packing Analysis

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. This technique has been instrumental in determining the molecular conformation, crystal system, space group, and the nature of non-covalent interactions in N'-(4-Methoxybenzylidene)acetohydrazide and its analogs.

The crystal system and space group are fundamental properties that describe the symmetry of the crystal lattice. Various derivatives of this compound have been found to crystallize in different systems, highlighting the influence of substituents on the crystal packing. For example, (E)-N′-(4-Methoxybenzylidene)-2-m-tolylacetohydrazide crystallizes in the triclinic system with the space group P-1. nih.gov In contrast, a nickel(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide crystallizes in the monoclinic system with the space group P21/n. mdpi.com Another derivative, (E)-N′-(4-Methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide, belongs to the triclinic system with the space group P-1. nih.gov The orthorhombic crystal system with the space group P212121 has been observed for (Z)-N′-[(E)-4-Methoxybenzylidene]-2-(methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide. iucr.org

The following table summarizes the crystal system and space group for several this compound derivatives:

| Compound | Crystal System | Space Group | Reference |

| (E)-N′-(4-Methoxybenzylidene)-2-m-tolylacetohydrazide | Triclinic | P-1 | nih.gov |

| [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex | Monoclinic | P21/n | mdpi.com |

| (E)-N′-(4-Methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide | Triclinic | P-1 | nih.gov |

| (Z)-N′-[(E)-4-Methoxybenzylidene]-2-(methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide | Orthorhombic | P212121 | iucr.org |

| N′-[1-(4-Methoxyphenyl)ethylidene]acetohydrazide | Monoclinic | P21/c | nih.gov |

X-ray diffraction data provides precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for a detailed understanding of the molecular geometry. In this compound derivatives, the bond lengths and angles are generally within normal ranges. nih.govnih.gov The C=N bond length is a key parameter, and in N′-[1-(4-methoxyphenyl)ethylidene]acetohydrazide, it was found to be 1.278 (3) Å, which is comparable to a typical C=N double bond. nih.gov

The planarity of different parts of the molecule and the dihedral angles between them are also important. In (E)-N′-(4-Methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide, the central –C=N–N–C(=O)–C– bridge is nearly planar and forms dihedral angles of 7.37 (9)° and 73.33 (5)° with the benzene (B151609) and imidazole (B134444) rings, respectively. nih.gov

Vibrational and Electronic Spectroscopic Characterization Methodologies

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within a molecule. The FT-IR spectra of this compound and its derivatives exhibit several key absorption bands that confirm their structural features. These typically include:

N-H stretching: A band in the region of 3100-3300 cm-1 is characteristic of the N-H stretching vibration of the hydrazide group.

C=O stretching: A strong absorption band, typically observed between 1640 and 1680 cm-1, corresponds to the stretching vibration of the carbonyl group (amide I band).

C=N stretching: The stretching vibration of the imine or azomethine group (C=N) usually appears in the range of 1590-1620 cm-1.

Aromatic C=C stretching: Vibrations of the benzene ring are observed as a series of bands in the 1450-1600 cm-1 region.

C-O stretching: The stretching vibrations of the methoxy (B1213986) group (Ar-O-CH3) typically give rise to strong bands around 1250 cm-1 (asymmetric stretching) and 1030 cm-1 (symmetric stretching).

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental FT-IR data, aiding in the precise assignment of vibrational frequencies. nih.gov

NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structural assignment.

In the 1H NMR spectrum of this compound and its derivatives, the following characteristic signals are typically observed:

N-H proton: A singlet in the downfield region, often between δ 11.0 and 12.0 ppm, is attributed to the amide proton. Its chemical shift can be influenced by hydrogen bonding.

Azomethine proton (-N=CH-): A singlet is observed for the proton of the azomethine group, typically in the range of δ 8.0-8.5 ppm.

Aromatic protons: The protons of the 4-methoxyphenyl (B3050149) group appear as a set of doublets in the aromatic region (δ 6.8-7.8 ppm), characteristic of a para-substituted benzene ring.

Methoxy protons (-OCH3): A sharp singlet for the three protons of the methoxy group is typically found around δ 3.8 ppm.

Acetyl protons (-COCH3): A singlet for the three protons of the acetyl group appears in the upfield region, usually around δ 2.1 ppm.

The 13C NMR spectrum provides complementary information:

Carbonyl carbon (C=O): The signal for the carbonyl carbon is found in the downfield region, typically above δ 160 ppm.

Azomethine carbon (-N=CH-): The carbon of the azomethine group appears in the range of δ 140-150 ppm.

Aromatic carbons: The signals for the aromatic carbons are observed between δ 114 and δ 162 ppm. The carbon attached to the methoxy group (C-O) is typically found at the most downfield position among the aromatic carbons.

Methoxy carbon (-OCH3): The carbon of the methoxy group gives a signal around δ 55 ppm.

Acetyl carbon (-COCH3): The methyl carbon of the acetyl group resonates in the upfield region, typically around δ 20-25 ppm.

Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to further confirm the assignments by establishing correlations between protons and carbons. researchgate.net

The following table provides a summary of typical 1H and 13C NMR chemical shifts for this compound:

| Functional Group | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| -NH- | ~11.0-12.0 | - |

| -N=CH- | ~8.0-8.5 | ~140-150 |

| Aromatic-H | ~6.8-7.8 | ~114-162 |

| -OCH3 | ~3.8 | ~55 |

| -COCH3 | ~2.1 | ~20-25 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals (typically non-bonding, n, or pi, π, orbitals) to higher energy anti-bonding (π*) orbitals. The resulting spectrum provides information about the conjugated systems present in the molecule.

The structure of this compound contains two primary chromophoric systems: the 4-methoxy-substituted benzene ring and the acylhydrazone moiety (-C=N-NH-C=O). The electronic transitions observed in its UV-Vis spectrum are characteristic of these features. The spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These transitions arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the C=N and C=O double bonds to the corresponding π* anti-bonding orbitals. These are typically high-energy transitions resulting in strong absorption bands at shorter wavelengths. The conjugation between the benzene ring and the imine group of the hydrazone is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to the non-conjugated individual chromophores.

n → π Transitions:* These lower-energy transitions involve the excitation of non-bonding electrons, primarily from the nitrogen and oxygen atoms in the acetohydrazide moiety, to a π* anti-bonding orbital. These transitions are generally of lower intensity than π → π* transitions and appear at longer wavelengths.

The expected electronic absorption data for this compound, based on its structural components, are summarized in the table below.

| Expected Transition Type | Chromophore | Anticipated Wavelength Range (λmax, nm) |

| π → π | 4-Methoxybenzylidene group (conjugated system) | 280 - 320 |

| n → π | Acetohydrazide moiety (C=O, -NH-N=) | 320 - 360 |

This interactive table is based on established principles of UV-Vis spectroscopy for similar molecular structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

Molecular Weight Determination

The molecular formula of this compound is C₁₀H₁₂N₂O₂. Its calculated monoisotopic mass is 192.08987 Da. uni.lu In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or as adducts with other ions present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu The detection of these ions allows for the unambiguous confirmation of the molecular weight.

The table below lists the predicted m/z values for common adducts of this compound. uni.lu

| Adduct | Formula | Predicted m/z |

| [M]⁺ | [C₁₀H₁₂N₂O₂]⁺ | 192.08932 |

| [M+H]⁺ | [C₁₀H₁₃N₂O₂]⁺ | 193.09715 |

| [M+Na]⁺ | [C₁₀H₁₂N₂O₂Na]⁺ | 215.07909 |

| [M+K]⁺ | [C₁₀H₁₂N₂O₂K]⁺ | 231.05303 |

| [M-H]⁻ | [C₁₀H₁₁N₂O₂]⁻ | 191.08259 |

This interactive data is sourced from predicted values. uni.lu

Fragmentation Patterns

Under harsher ionization conditions, such as Electron Impact (EI), or through tandem mass spectrometry (MS/MS) experiments, the molecular ion undergoes fragmentation at its weakest bonds. The analysis of these fragment ions provides a roadmap to the compound's structure. The fragmentation of N-acylhydrazone derivatives typically involves cleavage of the N-N bond, the N-C bond, and fragmentation within the acyl and benzylidene moieties. plos.orgnih.gov

A plausible fragmentation pathway for this compound would initiate with the molecular ion [M]⁺ at m/z 192. Key fragmentation steps would likely include:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazone derivatives, leading to the formation of a 4-methoxybenzylidene iminium cation and an acetamido radical, or vice versa.

Formation of the 4-methoxybenzyl tropylium (B1234903) ion: A prominent peak is expected at m/z 121, corresponding to the stable 4-methoxybenzyl cation, which may rearrange to a tropylium-like structure.

Loss of the acetyl group: Cleavage can result in the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•CH₃CO).

Fragmentation of the acetohydrazide side: This can lead to the formation of ions such as the acetyl cation [CH₃CO]⁺ at m/z 43.

The table below outlines the proposed major fragment ions for this compound based on established fragmentation principles for similar compounds. plos.orglibretexts.org

| Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 192 | Molecular Ion [C₁₀H₁₂N₂O₂]⁺ |

| 149 | [M - CH₃CO]⁺ |

| 134 | [M - NH₂CO-CH₃]⁺ or [C₈H₈NO]⁺ |

| 121 | [CH₃O-C₇H₆]⁺ (4-methoxybenzyl cation) |

| 107 | [C₇H₇O]⁺ (Loss of CH₂ from m/z 121) |

| 77 | [C₆H₅]⁺ (Phenyl cation, from loss of CH₂O from m/z 107) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

This interactive table presents a proposed fragmentation pattern based on general principles of mass spectrometry. plos.orglibretexts.org

Computational Chemistry and Theoretical Investigations of N 4 Methoxybenzylidene Acetohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules, offering a balance between accuracy and computational cost. For N'-(4-Methoxybenzylidene)acetohydrazide, DFT calculations provide significant insights into its behavior at the molecular level.

Geometry Optimization and Energetic Calculations in Gas and Solution Phases

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For compounds similar to this compound, geometry optimization is typically performed using DFT with specific basis sets, such as B3LYP/6-31G(d,p). jcsp.org.pk This level of theory is used to calculate the molecular structure in the gas phase. jcsp.org.pk

Studies on analogous structures, like N'-(4-methoxybenzylidene)benzenesulfonohydrazide, have shown that multiple conformations can exist. jcsp.org.pk By systematically rotating key dihedral angles, a potential energy surface (PES) can be mapped to identify the most stable conformer. jcsp.org.pk For instance, the most stable conformer is often found to have the lowest relative energy, and other conformers are compared against this benchmark. jcsp.org.pk The planarity of the molecule is a key feature; for example, in N′-(4-Hydroxy-3-methoxybenzylidene)acetohydrazide monohydrate, the molecule is nearly planar, with a small dihedral angle of 8.50 (10)° between the benzene (B151609) ring and the acetohydrazide plane. nih.gov This planarity is a result of the electronic conjugation between the aromatic ring and the hydrazide moiety.

Energetic calculations in different environments, such as in solution, can be performed using models like the Polarizable Continuum Model (PCM) to account for solvent effects. These calculations help in understanding how the molecular properties might change in a biological or chemical reaction environment.

Table 1: Example of Optimized Geometrical Parameters for a Similar Hydrazone Structure (Data is illustrative, based on findings for related compounds like N'-(4-methoxybenzylidene)benzenesulfonohydrazide)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N | 1.28 | C-N-N: 116.5 | C-C-N-N: 179.8 |

| N-N | 1.38 | N-N-C: 120.3 | C-N-N-C: -175.4 |

| C=O | 1.23 | N-C=O: 123.1 | O=C-N-N: 4.5 |

| C-O (methoxy) | 1.36 | C-O-C: 117.8 | C-C-O-C: -1.2 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. nih.gov For similar benzohydrazide (B10538) compounds, the HOMO is often localized over the benzene ring and the hydrazide moiety, while the LUMO is distributed over the entire molecule. nih.govnih.gov This distribution is indicative of potential intramolecular charge transfer upon electronic excitation.

DFT calculations, often at the B3LYP/6-311++G(d,p) level, are used to determine the energies of these orbitals. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω) can be calculated to further quantify the molecule's reactivity. nih.gov

Table 2: Frontier Molecular Orbital Properties for a Representative Benzohydrazide (Data is illustrative, based on findings for related compounds like (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide) nih.gov

| Parameter | Energy (eV) |

| EHOMO | -6.73 |

| ELUMO | -2.44 |

| HOMO-LUMO Gap (ΔE) | 4.29 |

| Chemical Hardness (η) | 2.15 |

| Chemical Potential (μ) | -4.59 |

| Electrophilicity Index (ω) | 4.91 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org The MEP is plotted onto the electron density surface, using a color scale to represent different potential values. chemrxiv.org

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. chemrxiv.org These are often found around electronegative atoms like oxygen and nitrogen. chemrxiv.org Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, commonly found around hydrogen atoms. chemrxiv.org Green areas denote neutral potential.

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the imine nitrogen, making them sites for electrophilic interaction. The hydrogen atoms, particularly the N-H proton of the hydrazide group, would exhibit a positive potential, marking them as sites for nucleophilic attack. jcsp.org.pk This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding. dtic.mil

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. jcsp.org.pknih.gov This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). jcsp.org.pk

A high E(2) value for an interaction between a filled donor NBO and an empty acceptor NBO indicates a strong electronic interaction, signifying greater electron delocalization. jcsp.org.pk In molecules like this compound, significant interactions are expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding π* orbitals of the carbonyl group and the benzene ring. These interactions contribute to the stability of the molecule. For example, studies on related structures show significant stabilization energies from interactions like n(O) → π(C=N) and n(N) → π(C=O), which stabilize the hydrazone linkage. jcsp.org.pk

Table 3: Selected NBO Analysis for a Similar Hydrazone Structure (Data is illustrative, based on findings for related compounds like N'-(4-methoxybenzylidene)benzenesulfonohydrazide) jcsp.org.pk

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C7=N2) | 25.8 |

| LP(1) O1 | σ(C8-N2) | 18.5 |

| π(C3-C4) | π(C5-C6) | 20.1 |

| π(C5-C6) | π(C3-C4) | 17.3 |

Vibrational Frequency Assignments and Force Field Calculations

Theoretical vibrational analysis is performed to understand the different vibrational modes of the molecule and to complement experimental infrared (IR) and Raman spectra. jcsp.org.pknih.gov DFT calculations are used to compute the harmonic vibrational frequencies. nih.gov However, calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data.

Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of different functional groups. jcsp.org.pk For this compound, key vibrational modes would include the N-H stretch, C=O stretch, C=N stretch, and various vibrations of the phenyl ring. For instance, in a similar carbohydrazide, the N-H stretching vibration was calculated at 3336 cm-1 and observed experimentally at 3316 cm-1. nih.gov The C=O stretching frequency is also a characteristic band.

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies for a Representative Hydrazone (Data is illustrative, based on findings for related compounds) nih.govnih.gov

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment (PED %) |

| N-H Stretch | 3316 | 3336 | ν(N-H) (100) |

| C-H (Aromatic) | 3050 | 3065 | ν(C-H) (98) |

| C=O Stretch | 1660 | 1675 | ν(C=O) (85) |

| C=N Stretch | 1605 | 1615 | ν(C=N) (78) |

| N-N Stretch | 1116 | 1129 | ν(N-N) (20) |

NMR Chemical Shift Predictions and Correlation with Experimental Data

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). jcsp.org.pknih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. nih.gov Calculations are often performed using a solvent model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), to better replicate experimental conditions. nih.gov

Predicted chemical shifts are then correlated with experimental data to confirm the molecular structure. Linear regression analysis is often used to assess the quality of the correlation between theoretical and experimental values. scielo.org.co For this compound, key ¹H NMR signals would include the N-H proton, the methoxy (B1213986) group protons, and the aromatic protons. In the ¹³C NMR spectrum, the carbonyl carbon and the imine carbon would be particularly downfield. nih.gov For a related compound, the experimental and calculated chemical shifts for the imine carbon were found at 147.68 ppm and 152.40 ppm, respectively. nih.gov

Table 5: Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for a Related Hydrazide in DMSO (Data is illustrative, based on findings for related compounds) nih.gov

| Atom | Experimental ¹³C | Calculated ¹³C | Atom | Experimental ¹H | Calculated ¹H |

| C=O | 157.78 | 164.00 | N-H | 11.50 | 11.65 |

| C=N | 147.68 | 152.40 | CH=N | 8.25 | 8.35 |

| C-OCH₃ | 161.50 | 168.30 | Aromatic-H | 6.90-7.60 | 7.00-7.75 |

| OCH₃ | 55.85 | 58.60 | CH₃ | 2.10 | 2.25 |

| CH₃ | 9.89 | 12.40 | OCH₃ | 3.80 | 3.90 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are cornerstone techniques in computational drug design, offering insights into the intricate dance between a ligand and its protein target. These methods predict the preferred binding orientation of a ligand within a protein's active site and assess the stability of the resulting complex over time.

Molecular docking studies are frequently used to predict the binding orientation and estimate the binding affinity of a ligand to a biological target. For derivatives of this compound, these studies have been crucial in identifying potential therapeutic targets and understanding the structural basis of their activity.

For instance, in studies involving non-sulfonamide benzimidazole-derived N-acylhydrazone scaffolds as inhibitors of bovine carbonic anhydrase-II, molecular docking was employed to visualize the binding modes. nih.gov The docked orientations revealed direct interactions between the compounds and the zinc ion within the active site of the enzyme. nih.gov Similarly, docking studies on N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide with the receptor PDB ID: 1C14 suggested a greater antimicrobial activity compared to the starting material, methyl 4-hydroxybenzoate. researchgate.net

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength. In a study on hydrazide-sulfonamide hybrids targeting human carbonic anhydrase (hCA) isoforms, the binding affinity of a derivative within the CA IX active pocket was calculated to be -18 KJmol⁻¹. nih.gov Another inhibitor docked into CA XII showed a binding affinity of -18 KJmol⁻¹ with a FlexX docking score of -19. nih.gov These computational predictions often correlate well with experimental findings, such as IC₅₀ values, and help in prioritizing compounds for further experimental testing. acs.org For example, several N-acylhydrazone derivatives showed higher inhibition of carbonic anhydrase-II than the standard drug acetazolamide, and molecular docking supported these experimental results by revealing their binding interactions. acs.org

Interactive Table: Predicted Binding Affinities of this compound Derivatives

| Derivative/Target | Docking Score/Binding Affinity | Reference |

|---|---|---|

| Hydrazide-sulfonamide hybrid / hCA IX | -18 KJmol⁻¹ | nih.gov |

| Hydrazide-sulfonamide hybrid / hCA XII | -19 (FlexX score), -18 KJmol⁻¹ | nih.gov |

The stability of a ligand-protein complex is governed by a network of intermolecular interactions. Computational analyses allow for the detailed examination of these forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In the active site of carbonic anhydrase, the sulfonamide group of a hydrazide-sulfonamide hybrid was found to form hydrogen bonds with key residues like His68. nih.gov Another inhibitor formed hydrogen bonds with Lys69, Gln89, and Thr199 in the active site of CA XII. nih.gov The azomethine group (-N=CH-) present in hydrazones is a key feature that can participate in hydrogen bonding. mdpi.com

Visual evaluation of docked compounds, often using software like GOLD, allows for a careful examination of these interactions in both 2D and 3D. nih.govacs.org For example, the interaction of N-acylhydrazone derivatives with the zinc ion in carbonic anhydrase-II is a critical binding feature. nih.gov Furthermore, the methoxy group on the benzylidene ring can also participate in crucial interactions within the binding pocket.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. rjpbcs.comrsc.org These simulations are essential for assessing the stability of the predicted binding mode and understanding the flexibility of both the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR and SPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. nih.gov QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. biointerfaceresearch.com

Statistical methods, such as multiple linear regression (MLR), are then used to develop an equation that correlates these descriptors with the observed biological activity. biointerfaceresearch.com For example, a QSAR study on N'-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides indicated the importance of the Wiener index (a topological descriptor) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) in describing their antimicrobial activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), go a step further by considering the 3D properties of the molecules, such as steric and electrostatic fields. ijper.orgmdpi.com These models can provide contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for activity, thus guiding the design of new, more potent analogs. mdpi.com

A crucial aspect of QSAR and other computational studies is the validation of the theoretical models against experimental data. A strong correlation between predicted and observed activities indicates a robust and predictive model.

For instance, in a 3D-QSAR study on thiazole (B1198619) derivatives as biofilm inhibitors, the developed CoMFA and CoMSIA models showed good predictive capacity with high squared correlation coefficients (R²) of 0.925 and 0.905, respectively. physchemres.org Similarly, a study on N-aryl derivatives as anti-Alzheimer agents established a validated QSAR model with an R² of 0.936. researchgate.net These high correlation values demonstrate the ability of the computational models to accurately predict the biological activity of new compounds within the same chemical class. The insights gained from these correlations, such as the importance of specific molecular descriptors or fields, provide a rational basis for the design of novel compounds with enhanced biological activity.

Interactive Table: Correlation of Computational and Experimental Data

| Study | Computational Model | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| Thiazole derivatives (biofilm inhibitors) | CoMFA | 0.925 | physchemres.org |

| Thiazole derivatives (biofilm inhibitors) | CoMSIA | 0.905 | physchemres.org |

| N-aryl derivatives (anti-Alzheimer) | 2D-QSAR | 0.936 | researchgate.net |

| N'-substituted-(pyrrolyl-phenoxy) acetohydrazides | CoMFA | 0.822 | ijper.org |

In Vitro Biological Activity Studies and Mechanistic Insights of N 4 Methoxybenzylidene Acetohydrazide and Its Analogues

Antimicrobial Research: Antibacterial and Antifungal Activity Mechanisms

Hydrazone derivatives, characterized by the azometin group (-HN-N=CH-), have been a focal point of antimicrobial research. This functional group is considered a key pharmacophore responsible for their biological activity. researchgate.net The presence of a methoxy (B1213986) group on the benzylidene portion, as seen in N'-(4-Methoxybenzylidene)acetohydrazide, modulates this activity.

In Vitro Evaluation Against Gram-Positive Bacterial Strains

Studies on analogues of this compound have demonstrated notable activity against Gram-positive bacteria. For instance, N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide, a related compound, exhibited antibacterial effects against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.3 ppm. researchgate.net Another analogue, N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide, showed even greater potency against B. subtilis with a MIC of 15.7 ppm. researchgate.net The broader class of glycylcyclines, which are amide derivatives, has shown potent activity against a wide spectrum of Gram-positive pathogens, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, with MIC90 values often at or below 0.5 µg/mL. nih.gov

Table 1: In Vitro Activity of Analogues Against Gram-Positive Bacteria

| Compound/Analogue | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 31.3 ppm | researchgate.net |

| N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 15.7 ppm | researchgate.net |

| Glycylcyclines (e.g., TBG-MINO) | Staphylococcus aureus (MRSA) | ≤ 0.5 µg/mL (MIC90) | nih.gov |

| Glycylcyclines (e.g., TBG-MINO) | Vancomycin-resistant enterococci | ≤ 0.5 µg/mL (MIC90) | nih.gov |

In Vitro Evaluation Against Gram-Negative Bacterial Strains

The in vitro efficacy of these compounds extends to Gram-negative bacteria, although potency can vary depending on the specific substitutions on the molecule. A hydrazone derivative demonstrated weak activity against Escherichia coli and Pseudomonas aeruginosa with a reported MIC of 200 µg/L. vjs.ac.vn In contrast, a different analogue, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide, was found to be significantly more active against E. coli, with a MIC of 31.3 ppm, whereas the N'-(2-methoxybenzylidene) analogue was much less potent against the same strain, showing a MIC of 500 ppm. researchgate.net Furthermore, metal complexes of related hydrazones, such as a molybdenum complex of (E)-N'-(3-methoxybenzylidene)nicotinohydrazide, have been shown to possess both bacteriostatic and bactericidal properties against E. coli and P. aeruginosa. chemsociety.org.ng

Table 2: In Vitro Activity of Analogues Against Gram-Negative Bacteria

| Compound/Analogue | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Hydrazone derivative | Escherichia coli | 200 µg/L | vjs.ac.vn |

| Hydrazone derivative | Pseudomonas aeruginosa | 200 µg/L | vjs.ac.vn |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 31.3 ppm | researchgate.net |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 500 ppm | researchgate.net |

| Mo(CO)3(ANH)3 | Escherichia coli | Bacteriostatic & Bactericidal | chemsociety.org.ng |

| Mo(CO)3(ANH)3 | P. aeruginosa | Bacteriostatic & Bactericidal | chemsociety.org.ng |

In Vitro Evaluation Against Fungal Species

The antifungal potential of this compound and its analogues has been investigated against several fungal species. A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives demonstrated antifungal activity against Candida albicans. nih.gov Another study reported weak activity for a hydrazone derivative against Aspergillus niger, with a MIC of 200 µg/L. vjs.ac.vn The broader chemical classes to which these compounds belong, including N-phenylbenzamides and carbohydrazides, have also been noted for their antifungal properties against various fungi like Candida and Aspergillus species. mdpi.comnih.govnih.gov For example, certain pyrimidine (B1678525) derivatives containing similar structural motifs showed inhibitory effects against Aspergillus terreus and Aspergillus niger. semanticscholar.orgresearchgate.net

Table 3: In Vitro Activity of Analogues Against Fungal Species

| Compound/Analogue Class | Fungal Species | Activity (MIC) | Reference |

|---|---|---|---|

| N'-benzylidene-3,4-dimethoxybenzohydrazide | Candida albicans | Antifungal activity noted | nih.gov |

| Hydrazone derivative | Aspergillus niger | 200 µg/L | vjs.ac.vn |

| Pyrimidine derivatives | Aspergillus terreus | Effect ratio: 0.98 (200µM) | semanticscholar.orgresearchgate.net |

| Pyrimidine derivatives | Aspergillus niger | Effect ratio: 1.32 (200µM) | semanticscholar.orgresearchgate.net |

Hypothesized Mechanisms of Antimicrobial Action

The antimicrobial action of hydrazone derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The azometin linkage is a crucial pharmacophore that enables these compounds to inhibit vital enzymes. researchgate.net Research on structurally related compounds suggests that potential mechanisms include the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. nih.gov Another proposed target is peptide deformylase (PDF), a metalloenzyme critical for bacterial protein synthesis. sci-hub.se Some inhibitors have shown selectivity for the Fe(II)-form of key enzymes, such as methionine aminopeptidase (B13392206) in E. coli, highlighting a specific mode of interaction with bacterial metalloenzymes. nih.gov

Antitumor and Anticancer Research: In Vitro Cytotoxicity and Apoptosis Induction

The investigation into hydrazone derivatives has extended into oncology, where these compounds have shown promise as cytotoxic agents against various cancer cell lines.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

A significant body of research demonstrates that acylhydrazone derivatives possess moderate to high levels of in vitro anticancer activity. nih.gov These compounds have been evaluated against a panel of human cancer cell lines, with some showing potency comparable to the established anticancer drug cisplatin. nih.gov A key mechanism underlying their cytotoxic effect is the induction of apoptosis, or programmed cell death, a process often evaded by cancer cells. researchgate.netnih.govresearchgate.net

For example, a series of dehydroabietic acid-based acylhydrazones were tested against several human carcinoma cell lines. One derivative, N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide, was particularly active against the HeLa cervical cancer cell line with a 50% inhibitory concentration (IC50) value of 2.21 μM. nih.gov Another study on benzimidazole (B57391) derivatives found that certain compounds could induce substantial apoptosis in A549 lung cancer and MDA-MB-231 breast cancer cells. nih.gov The ability to trigger apoptosis is a critical therapeutic strategy, and compounds that enhance this pathway, such as those that augment the effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), are of considerable scientific interest. oaes.ccnih.gov

Table 4: In Vitro Cytotoxicity of Related Acylhydrazones Against Human Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Cell Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide | HeLa | Cervical | 2.21 μM | nih.gov |

| N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide | BEL-7402 | Liver | 14.46 μM | nih.gov |

| Benzimidazole derivative (Compound 10) | A549 | Lung | 3.31 μM | nih.gov |

| Benzimidazole derivative (Compound 13) | A549 | Lung | 5.30 μM | nih.gov |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | CCRF-CEM | Leukemia | -6.06 (logGI50) | nih.gov |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | HL-60(TB) | Leukemia | -6.53 (logGI50) | nih.gov |

| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | MOLT-4 | Leukemia | -6.52 (logGI50) | nih.gov |

Induction of Caspase Activation Mechanisms

The process of programmed cell death, or apoptosis, is a critical mechanism for eliminating cancerous cells. This process is primarily executed by a family of cysteine proteases known as caspases. In their inactive state, caspases exist as zymogens (procaspases) within the cell. The activation of these precursors is a key event in the initiation of the apoptotic cascade.

The activation of initiator caspases is often triggered by a mechanism of proximity-induced dimerization, which can occur without proteolytic cleavage. This dimerization brings the caspase monomers close enough to facilitate their auto-activation and subsequent activation of downstream executioner caspases (like caspase-3 and -7), which then dismantle the cell.

Hydrazone derivatives are recognized for their ability to induce apoptosis in cancer cells. The anticancer effects of some hydrazone analogues, such as those that inhibit key signaling proteins, are known to culminate in the induction of apoptosis. nih.gov For instance, the inhibition of growth factor receptors like EGFR can trigger the apoptotic pathway, which relies on the activation of the caspase cascade. nih.gov

Multi-Target Mechanisms of Action in Cancer Cells

The complexity of cancer, which involves multiple redundant signaling pathways for growth and survival, has driven the development of multi-targeting therapeutic agents. Unlike therapies aimed at a single molecular defect, multi-target drugs can simultaneously block several key pathways, potentially leading to greater efficacy and overcoming resistance mechanisms. Hydrazone scaffolds, including analogues of this compound, have emerged as promising platforms for designing such multi-target agents. nih.govnih.gov

Research into hydrazones incorporating a 4-methylsulfonylbenzene scaffold has revealed their potential to act on multiple cancer-related targets. nih.gov These targets include:

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression of these tyrosine kinase receptors is common in various cancers, including breast and ovarian cancer. Their inhibition is a key mechanism for inducing apoptosis in cancer cells. nih.gov

Cyclooxygenase-2 (COX-2): This enzyme is involved in inflammation and is often overexpressed in tumors. Inhibition of COX-2 can lead to anticancer effects through the inhibition of proliferation and the induction of apoptosis. nih.gov

The ability of a single hydrazone-based molecule to interact with and inhibit several of these critical proteins highlights a sophisticated mechanism of action that goes beyond single-target inhibition, offering a broader and potentially more robust anticancer effect. nih.gov

Enzyme Inhibition Studies

Urease Enzyme Inhibition and Uncompetitive Inhibition Mechanisms

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govnih.gov This enzymatic activity is a significant virulence factor for certain pathogens, such as Helicobacter pylori, as the ammonia produced neutralizes gastric acid, facilitating bacterial survival in the stomach. nih.gov Therefore, the inhibition of urease is a key strategy for combating these infections.

Hydrazide and hydrazone derivatives have been extensively studied as urease inhibitors. Analogues of this compound have demonstrated significant inhibitory activity against this enzyme. For instance, coumarin-based acetohydrazide derivatives have shown potent urease inhibition, with some compounds exhibiting half-maximal inhibitory concentrations (IC₅₀) significantly lower than the standard inhibitor, thiourea. nih.govnih.gov

A common mechanism of inhibition observed for these compounds is uncompetitive inhibition . nih.govnih.gov In this mode, the inhibitor does not bind to the free enzyme but rather to the enzyme-substrate (urea) complex. Molecular dynamics simulations of acetohydrazide analogues suggest that the inhibitor binds near the active site, interacting with key residues like Cys592 and His593, which stabilizes the enzyme's mobile flap motif in an open state. nih.govnih.gov This prevents the catalytic machinery from completing the hydrolysis of urea, effectively blocking the enzyme's function. This binding occurs at a distance from the active site's nickel ions, which is characteristic of uncompetitive or non-competitive inhibition. nih.gov

Table 1: Urease Inhibitory Activity of Acetohydrazide Analogues

| Compound | Description | IC₅₀ (µM) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| Compound 13a | (E)-N'-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)-2-((4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy)acetohydrazide | 1.62 ± 0.32 | Uncompetitive | nih.gov |

| Compound 13n | Coumarin-acetohydrazide-triazole hybrid with fluorine substitution | 10.29 ± 1.09 | Not Specified | nih.gov |

| Compound 13o | Coumarin-acetohydrazide-triazole hybrid with bromine substitution | 11.16 ± 0.50 | Not Specified | nih.gov |

| Thiourea (Standard) | Reference Inhibitor | 23.11 ± 1.02 | Not Applicable | nih.gov |

Alpha-Glucosidase and Antiglycation Activity Mechanisms

Alpha-glucosidase is an enzyme located at the brush border of the small intestine that plays a crucial role in carbohydrate digestion. It breaks down oligosaccharides and disaccharides into absorbable monosaccharides like glucose. core.ac.uk Inhibiting this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic strategy for managing type 2 diabetes. nih.gov

Hydrazone derivatives have been identified as effective α-glucosidase inhibitors. nih.govnih.gov Specifically, a 4-hydroxyquinolinone-hydrazone analogue featuring the N'-(4-methoxybenzylidene) moiety, namely (E)-4-hydroxy-N'-(4-methoxybenzylidene)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, has been synthesized and evaluated. nih.gov Studies on various hydrazone analogues show a wide range of inhibitory potencies, with some compounds demonstrating significantly greater activity than the standard drug, acarbose. nih.gov The mechanism involves the inhibitor binding to the active site of the enzyme, with molecular docking studies indicating that the nitrogen and oxygen atoms of the hydrazone and quinolinone rings form hydrogen bonds with key amino acid residues. nih.gov

In addition to enzyme inhibition, related benzohydrazide (B10538) compounds are also reported to possess antiglycation activity . nih.gov Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the long-term complications of diabetes, such as vascular damage. By preventing the formation of AGEs, these compounds can offer a dual benefit in diabetes management.

Table 2: α-Glucosidase Inhibitory Activity of Hydrazone Analogues

| Compound | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6i | (E)-4-hydroxy-N'-(4-methoxybenzylidene)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Not explicitly stated for this specific compound, but series showed IC₅₀ range of 93.5 - 575.6 µM | nih.gov |

| Compound 9 | 4-Hydroxy-N'-(1-(4-nitrophenyl)ethylidene)-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide | 3.9 | |

| Compound 1 | 4-Hydroxy-N'-(4-chlorobenzylidene)-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide | 5.9 | |

| Acarbose (Standard) | Reference Inhibitor | 752.0 ± 2.0 | nih.gov |

Acetylcholinesterase Enzyme Inhibition and Binding Orientations

Acetylcholinesterase (AChE) is a serine hydrolase that terminates nerve impulses at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, which can help to alleviate cognitive and memory deficits. nih.govnih.gov

Hydrazide-hydrazone compounds have been recognized for their potential as AChE inhibitors. nih.govdergipark.org.tr Research on oxazolone (B7731731) derivatives of cinnamic acid has identified 4-((Z)-4-methoxybenzylidene)-2-((E)-styryl)oxazol-5(4H)-one, a compound containing the precise N'-(4-methoxybenzylidene) functional group, as a reversible and competitive inhibitor of human AChE (hAChE). nih.gov Competitive inhibition implies that the inhibitor binds directly to the catalytic active site of the enzyme, preventing the substrate (acetylcholine) from binding. nih.gov Molecular docking studies support this, showing that the inhibitor's moieties are involved in non-covalent interactions within the AChE active site. nih.gov The presence of a p-methoxyphenyl substituent on the hydrazone structure has been noted as a contributor to potent anti-AChE activity. dergipark.org.tr

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of an N'-(4-Methoxybenzylidene) Analogue

| Compound | Description | IC₅₀ (µM) | Inhibition Constant (Kᵢ, µM) | Inhibition Mode | Reference |

|---|---|---|---|---|---|

| Compound 4 | 4-((Z)-4-methoxybenzylidene)-2-((E)-styryl)oxazol-5(4H)-one | 246.3 ± 11.2 | 198.0 ± 32.3 | Competitive | nih.gov |

| Donepezil (Standard) | Reference Inhibitor | 0.054 ± 0.002 | Not Applicable | Not Applicable | dergipark.org.tr |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine (B1211576) and serotonin. mdpi.com The inhibition of MAO, particularly MAO-B, is an established therapeutic approach for neurodegenerative conditions like Parkinson's disease, as it increases dopamine levels in the brain. researchgate.net

Derivatives containing the 4-methoxybenzylidene or related structures have shown inhibitory activity against both MAO-A and MAO-B. mdpi.comnih.gov Studies on tosylated acyl hydrazones revealed that benzylidene benzohydrazide analogues can inhibit both isoforms. For example, N′-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide showed an IC₅₀ value of 3.35 µM against MAO-A. mdpi.com Other studies on different hydrazone series have identified compounds with potent and selective MAO-B inhibition, with some exhibiting IC₅₀ values in the low micromolar or even nanomolar range. nih.govnih.gov Kinetic studies have shown that these hydrazone derivatives often act as reversible and competitive inhibitors of both MAO-A and MAO-B, indicating that they compete with the natural substrate for binding at the enzyme's active site. mdpi.comnih.gov

Other Investigated Enzyme Targets (e.g., Topoisomerase II, COX-2)

The therapeutic potential of hydrazone derivatives, including this compound, is often linked to their ability to interact with specific biological enzymes. Beyond common targets, research has explored their inhibitory effects on other crucial enzymes involved in disease pathology, notably cyclooxygenase-2 (COX-2) and, more broadly for similar structural classes, topoisomerase II.

Cyclooxygenase-2 (COX-2) Inhibition

The hydrazone scaffold is recognized as a significant pharmacophore for the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.gov These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins. mdpi.com Many hydrazone derivatives have been specifically evaluated for their ability to selectively inhibit COX-2, an isoform induced during inflammation, which is a key target for modern anti-inflammatory drugs. acs.org

Studies on N-acyl hydrazone derivatives demonstrate a capacity to attenuate inflammation by reducing the levels of COX-2. nih.gov For instance, in models of acute lung inflammation, certain N-acyl hydrazones were shown to decrease COX-2 expression in lung tissue. nih.gov The structural features of hydrazones, such as the N-acyl group and substitutions on the aromatic ring, play a crucial role in their interaction with the active site of COX enzymes. mdpi.com Analogues like pyrazole-hydrazone derivatives have exhibited potent COX-2 inhibitory activity, with some compounds showing greater potency than the standard drug, celecoxib. nih.govresearchgate.net This highlights the potential of the hydrazone framework in designing selective COX-2 inhibitors. nih.govresearchgate.net The anti-inflammatory effect of these compounds is often directly attributed to the downregulation of prostaglandin (B15479496) synthesis resulting from COX-2 inhibition. nih.gov

Topoisomerase II

DNA topoisomerase II is a vital enzyme that modulates the topology of DNA, making it a key target in cancer chemotherapy. While direct inhibitory studies on this compound against topoisomerase II are not extensively documented in the available literature, related heterocyclic compounds have been investigated for this activity. For example, bisdioxopiperazine derivatives, which share some structural similarities in being cyclic compounds, are known to target and inhibit DNA topoisomerase II. nih.gov These agents act by inhibiting the enzyme's activity without stabilizing the enzyme-DNA covalent complex, which is a mechanism distinct from other topoisomerase inhibitors like etoposide. nih.gov The investigation of hydrazones and their analogues against a range of enzyme targets remains an active area of research, but specific data on this compound's effect on topoisomerase II is limited.

Table 1: COX-2 Inhibition by Hydrazone Analogues

| Compound Series | Example Compound | COX-2 Inhibition (IC50 in µM) | Selectivity Index (SI) vs COX-1 | Reference |

|---|---|---|---|---|

| Pyrazole-Hydrazone Derivatives | Compound 4a | 0.67 | 8.41 | nih.govresearchgate.net |

| Pyrazole-Hydrazone Derivatives | Compound 4b | 0.58 | 10.55 | nih.govresearchgate.net |

| NSAID-Derived Hydrazones | Compound 7c | 10.13 | N/A | researchgate.net |

| Reference Drug | Celecoxib | 0.87 | 8.85 | nih.govresearchgate.net |

Antioxidant Activity Research and Mechanistic Pathways

Schiff bases and their hydrazone derivatives are a well-regarded class of compounds with significant antioxidant potential. nih.govrsc.org Their ability to neutralize reactive oxygen species (ROS) is a key aspect of their broader biological activity.

The primary mechanism by which these compounds exert their antioxidant effects is through scavenging free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govrsc.org This is typically achieved via two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govrsc.org The presence of specific structural features greatly influences this activity. For instance, the methoxy group (–OCH₃) on the benzylidene portion of this compound is an electron-donating group, which can help stabilize the molecule after it donates a proton or electron to a free radical, thus enhancing its scavenging capacity. nih.govrsc.org

Research on various hydrazone analogues confirms the importance of molecular structure in determining antioxidant efficacy. Studies on 3-[(4-methoxyphenyl)amino]propane-hydrazide derivatives, which are structurally related to the subject compound, have identified molecules with antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid. nih.gov The presence of phenolic hydroxyl groups or other moieties capable of donating a hydrogen atom is a strong determinant of antioxidant power. nih.gov The conjugated system of the hydrazone backbone (C=N-N-C=O) also contributes to the stabilization of the resulting radical species. The antioxidant potential of these compounds suggests they may play a role in mitigating oxidative stress, a condition linked to numerous chronic diseases.

Table 2: Antioxidant Activity of Representative Hydrazone Analogues

| Compound Name/Series | Assay | Result (IC50 or Activity) | Reference |

|---|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH Scavenging | ~1.4 times more active than ascorbic acid | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH Scavenging | ~1.4 times more active than ascorbic acid | nih.gov |

| Indene-hydrazide conjugate (SD-42) | DPPH Scavenging | Showed reasonable antioxidant property | nih.gov |

| Schiff base ligands with electron-donating groups | DPPH Scavenging | Demonstrated greater activity | nih.govrsc.org |

Anti-inflammatory Activity Mechanisms

The anti-inflammatory activity of this compound and its analogues is a widely reported pharmacological property, stemming from their ability to modulate multiple targets within the inflammatory cascade. mdpi.com The N-acylhydrazone moiety is considered an important pharmacophore for anti-inflammatory effects. mdpi.com

The principal mechanism is the inhibition of enzymes that synthesize pro-inflammatory mediators. researchgate.net

Inhibition of Cyclooxygenase (COX): As detailed in section 5.3.5, hydrazones are effective inhibitors of COX enzymes, particularly COX-2. mdpi.comnih.gov By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. mdpi.comresearchgate.net This mechanism is shared with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Inhibition of Lipoxygenase (LOX): Some hydrazone derivatives act as dual inhibitors of both COX and 5-lipoxygenase (5-LOX). nih.govresearchgate.netresearchgate.net The 5-LOX enzyme is responsible for producing leukotrienes, another class of potent pro-inflammatory mediators. researchgate.net By inhibiting both pathways, these compounds can offer a broader spectrum of anti-inflammatory action. mdpi.com

Modulation of Pro-inflammatory Cytokines: Research has shown that N-acyl hydrazone derivatives can significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-18. nih.gov Concurrently, they have been observed to increase the levels of anti-inflammatory cytokines like IL-10. nih.gov This modulation of the cytokine balance is a crucial mechanism for resolving inflammation.

Inhibition of Nitric Oxide (NO) Production: The inflammatory process often involves the upregulation of inducible nitric oxide synthase (iNOS), leading to excessive production of nitric oxide (NO), a pro-inflammatory mediator. nih.gov Hydrazone derivatives have been found to inhibit iNOS expression and reduce NO concentrations, contributing to their anti-inflammatory profile. mdpi.comnih.gov Some studies indicate that the anti-inflammatory effect is dependent on the nitric oxide pathway, as the effect can be reversed by inhibitors of NO synthesis. mdpi.com

Through these interconnected pathways, hydrazone compounds effectively suppress the key molecular and cellular events that drive the inflammatory response.

Table 3: Overview of Anti-inflammatory Mechanisms of Hydrazone Analogues

| Mechanism | Effect | Target Compound/Series | Reference |

|---|---|---|---|

| COX-2 Inhibition | Reduced prostaglandin synthesis | N-acyl hydrazones, Pyrazole-hydrazones | nih.govnih.govresearchgate.net |

| 5-LOX Inhibition | Reduced leukotriene synthesis | Pyrazole-hydrazones, NSAID-derived hydrazones | nih.govresearchgate.netresearchgate.net |

| Cytokine Modulation | Decreased TNF-α, IL-6, IL-18; Increased IL-10 | N-acyl hydrazones | nih.gov |

| iNOS Inhibition | Reduced nitric oxide (NO) levels | N-acyl hydrazones | mdpi.comnih.gov |

Supramolecular Chemistry and Crystal Engineering of N 4 Methoxybenzylidene Acetohydrazide Analogues

Analysis of Intermolecular Hydrogen Bonding Networks (N-H…O, C-H…O, O-H…N)

Hydrogen bonds are the most influential directional interactions in the crystal structures of N'-(4-Methoxybenzylidene)acetohydrazide analogues. The hydrazide moiety provides classic N-H donor and C=O acceptor groups, leading to robust and predictable hydrogen-bonding patterns.

In the crystal structure of N'-(4-Methoxybenzylidene)-4-methylbenzohydrazide, molecules are linked by N—H⋯O hydrogen bonds, forming C(4) chains that propagate along the b-axis. nih.gov Similarly, for N′-[(E)-4-Methoxybenzylidene]-2-(4-methylphenoxy)acetohydrazide, which crystallizes with two independent molecules (A and B), the crystal packing is dominated by pairs of N—H⋯O hydrogen bonds. iucr.org These interactions form inversion dimers of both A–A and B–B types, creating R²₂(8) ring motifs. iucr.org These dimers are further connected by C—H⋯O hydrogen bonds, illustrating the cooperative nature of these weaker interactions in building the supramolecular architecture. iucr.org

The presence of additional functional groups, such as a hydroxyl group, introduces more complex networks. For example, in N′-(4-Hydroxy-3-methoxybenzylidene)acetohydrazide monohydrate, the crystal structure reveals a three-dimensional network stabilized by a combination of strong N—H⋯O and O—H⋯O hydrogen bonds. nih.gov The analysis also identified weaker O—H⋯O hydrogen bonds, which participate in a bifurcated arrangement. nih.gov In some structures, such as (Z)-N′-[(E)-4-Methoxybenzylidene]-2-(methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide, asymmetric, bifurcated N—H⋯(N,O) hydrogen bonds link molecules into chains. iucr.org

These interactions are fundamental in stabilizing the crystal lattice, and their geometric parameters are well-characterized through single-crystal X-ray diffraction.

Table 1: Examples of Hydrogen Bonding in this compound Analogues

| Compound Name | Hydrogen Bond Type(s) | Supramolecular Motif |

|---|---|---|

| N'-(4-Methoxybenzylidene)-4-methylbenzohydrazide | N—H···O | C(4) chains |

| N′-[(E)-4-Methoxybenzylidene]-2-(4-methylphenoxy)acetohydrazide | N—H···O, C—H···O | R²₂(8) inversion dimers, chains |

| N′-(4-Hydroxy-3-methoxybenzylidene)acetohydrazide monohydrate | N—H···O, O—H···O | 3D network, bifurcated bonds |

Role of Van der Waals and π-π Stacking Interactions in Crystal Packing

In many this compound analogues, the aromatic rings facilitate π-π stacking and C-H···π interactions. For instance, weak π-π stacking interactions have been observed in the crystal structures of some benzohydrazone compounds. researchgate.net In the crystal structure of an alkoxybenzylidene derivative of acetohydrazide, weak π-π stacking interactions were noted. rsc.org These interactions often involve the parallel or slipped-parallel arrangement of the methoxy-substituted benzene (B151609) rings.

C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are also commonly observed. In the structure of N'-(4-Hydroxy-3-methoxybenzylidene)acetohydrazide monohydrate, weak C—H···π interactions are present, contributing to the formation of the three-dimensional network. nih.gov Similarly, in N′-[(E)-4-Methoxybenzylidene]-2-(4-methylphenoxy)acetohydrazide, a series of C—H⋯π interactions link the hydrogen-bonded dimers into a 3D structure. iucr.org The π-stacking interaction between an electron-donating 4-methoxyphenyl (B3050149) group and other aromatic systems can play a crucial role in stabilizing transition states and controlling stereoselectivity in reactions. mdpi.com

The combination of these weaker interactions with stronger hydrogen bonds results in a dense and stable molecular packing, highlighting the principle of cooperativity in crystal engineering.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties such as normalized contact distance (d_norm) onto the surface, it provides a visual representation of interaction sites. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while white and blue regions represent contacts at or longer than the van der Waals separation. nih.gov

The associated 2D fingerprint plots decompose the Hirshfeld surface into contributions from specific atom-pair contacts, providing a quantitative measure of each interaction type's prevalence. For related hydrazide and Schiff base structures, these analyses consistently show that H···H, O···H/H···O, and C···H/H···C contacts dominate the crystal packing. nih.govelsevierpure.com